Imazodan - 84243-58-3

Imazodan

Catalog Number: EVT-303237
CAS Number: 84243-58-3
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imazodan, chemically known as 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-5-methyl-3(2H)-pyridazinone [, ], is a synthetic organic compound belonging to the pyridazinone class of molecules [, , ]. Its structure closely resembles cyclic AMP (cAMP), a crucial intracellular signaling molecule []. Imazodan is primarily recognized for its potent and selective inhibitory action on a specific subtype of the enzyme phosphodiesterase, known as phosphodiesterase III (PDE III) [, , , , , , , , ]. This enzyme is responsible for degrading cAMP, and its inhibition by Imazodan leads to increased intracellular cAMP levels, impacting various physiological processes [, , , , , , , , ].

Synthesis Analysis

The synthesis of Imazodan involves a multi-step process starting with the reaction of p-bromobenzoic acid with hydrazine hydrate to obtain 6-(4-bromophenyl)-4,5-dihydro-2H-pyridazin-3-one. This intermediate is then reacted with imidazole in the presence of a base and a copper catalyst to yield Imazodan []. Further details on specific reaction conditions and optimization strategies can be found in the cited reference.

Molecular Structure Analysis

Imazodan possesses a planar molecular structure, which is crucial for its selective inhibition of PDE III []. Key structural features include a dihydropyridazinone ring, an imidazole ring, and a methyl group at the 5-position of the dihydropyridazinone ring [, , , ]. X-ray crystallography, infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and theoretical calculations have been employed to study and confirm its molecular structure [].

Chemical Reactions Analysis

The primary chemical reaction associated with Imazodan is its binding to the active site of PDE III. This interaction is non-covalent and reversible, primarily driven by hydrogen bonding and hydrophobic interactions []. The specific amino acid residues involved in this interaction have been identified through crystallographic studies [].

Mechanism of Action

Imazodan exerts its biological effects primarily by inhibiting PDE III, an enzyme responsible for the hydrolysis of cAMP [, , , , , , , , ]. By inhibiting PDE III, Imazodan increases intracellular cAMP levels. Elevated cAMP, in turn, activates downstream signaling pathways such as protein kinase A (PKA), leading to various physiological responses depending on the cell type [, , , , , , , , ].

Applications

Imazodan has been extensively studied for its potential therapeutic applications in cardiovascular diseases [, , , , , , , , , , ]. Its ability to increase myocardial contractility and induce vasodilation makes it a promising candidate for treating heart failure [, , , , , , , , , , ].

  • Cell Signaling: Researchers have used Imazodan to dissect the involvement of PDE III in signal transduction pathways regulated by hormones like insulin and insulin-like growth factor-I (IGF-I) [, ].
  • Oocyte Maturation: Studies have explored the role of PDE III in oocyte maturation using Imazodan as a specific inhibitor [, ].
  • Platelet Function: Imazodan's inhibitory effect on platelet aggregation has been investigated for its potential antithrombotic properties [, , ].

Indolidan (LY195115)

Compound Description: Indolidan is a potent and long-acting dihydropyridazinone cardiotonic. Research on indolidan revealed the importance of the substituent at the para position of the phenyl ring for cardiotonic activity. An acetamido substituent provided potent activity, potentially due to its hydrogen-bond acceptor ability. []

Relevance: Indolidan shares a similar dihydropyridazinone core structure with Imazodan. The research on indolidan helped inform the structure-activity relationship (SAR) studies of Imazodan and related compounds, particularly highlighting the significance of substituents on the phenyl ring for cardiotonic activity. []

4,5-Dihydro-6-[4-(3-pyridinyl)phenyl]-3(2H)-pyridazinone (Compound 15)

Compound Description: This compound is a pyridyl analogue of Imazodan. It was designed to investigate the contribution of the nitrogen atom's position relative to the phenyl ring in Imazodan's cardiotonic activity. [] In vivo studies in anesthetized dogs revealed that this compound has an inotropic ED50 of 19.4 µg/kg, making it more than twofold more potent than Imazodan. []

Relevance: This compound directly compares the bioisosterism of imidazole and pyridine rings in the context of Imazodan's structure. Its enhanced potency compared to Imazodan suggests the importance of the molecular framework connecting the nitrogen-containing ring to the phenyldihydropyridazinone moiety. []

4,5-Dihydro-6-phenyl-3(2H)-pyridazinone

Compound Description: This is the unsubstituted parent compound of the 6-phenyldihydropyridazinone series, to which Imazodan belongs. It serves as a reference point for evaluating the contribution of various substituents to cardiotonic activity. []

Relevance: This compound highlights the importance of the substitutions on the phenyl ring for cardiotonic activity. It demonstrates that the core dihydropyridazinone structure alone is not sufficient for potent activity, as its inotropic ED50 is drastically lower than Imazodan's. []

CI-930

Compound Description: CI-930 is a potent and selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE III) in cardiac muscle. It exhibits positive inotropic activity in vivo and is closely related to Imazodan. [, ] It has a 5-methyl group on the dihydropyridazinone ring, a structural modification that contributes to its potency. [, ]

Relevance: CI-930 is a close analogue of Imazodan, differing only by the presence of a methyl group at the 5-position of the dihydropyridazinone ring. This subtle structural difference contributes to its increased potency as a PDE III inhibitor compared to Imazodan. [, , ]

Milrinone

Compound Description: Milrinone is a cardiotonic agent belonging to the bipyridine class. It acts as a PDE III inhibitor, leading to increased intracellular cAMP levels and positive inotropic effects. [, ]

Relevance: While structurally distinct from Imazodan, milrinone serves as a reference compound for comparing inotropic and vasodilatory activities. Both compounds exert their cardiotonic effects via PDE III inhibition, albeit with differing potencies and selectivities for PDE isozymes. [, ]

Amrinone

Compound Description: Similar to Milrinone, amrinone is a bipyridine derivative exhibiting cardiotonic and vasodilatory properties through PDE III inhibition. [, , ]

Relevance: Although structurally different from Imazodan, amrinone shares the same primary mechanism of action, making it a relevant compound for comparing inotropic responses and exploring structure-activity relationships within PDE III inhibitors. [, , ]

Cilostamide

Compound Description: Cilostamide is a selective PDE III inhibitor known for its potent antiplatelet and vasodilating properties. [, ]

Relevance: Cilostamide highlights the diverse pharmacological activities achievable through PDE III inhibition. While not explicitly investigated for inotropic effects in the provided context, its structural similarity to Imazodan and shared target make it relevant for understanding the broader pharmacological implications of PDE III modulation. [, ]

Enoximone

Compound Description: Enoximone belongs to the imidazolone class of cardiotonic agents and acts as a PDE III inhibitor. It exhibits both positive inotropic and vasodilatory effects. [, , , ]

Relevance: Enoximone, alongside Milrinone and Amrinone, belongs to a distinct class of PDE III inhibitors, allowing for comparisons of pharmacological profiles and structure-activity relationships across different chemical scaffolds with shared targets. [, , , ]

Piroximone (MDL 19,205)

Compound Description: Piroximone is another imidazolone-based cardiotonic agent that acts as a PDE III inhibitor, leading to vasodilation and positive inotropic effects. [, , ]

Relevance: Piroximone further expands the range of chemical structures exhibiting PDE III inhibitory activity and showcases the structural diversity within this class of cardiotonic agents. [, , ]

Rolipram

Compound Description: Rolipram is a selective PDE IV inhibitor, primarily recognized for its antidepressant and anti-inflammatory properties. It exhibits a distinct selectivity profile compared to Imazodan and other PDE III inhibitors. [, , , , ]

Relevance: Rolipram serves as a crucial negative control in several studies. By demonstrating the lack of positive inotropic effects with PDE IV inhibition, it strengthens the argument that Imazodan's cardiotonic activity is specifically mediated through PDE III inhibition. [, , , , ]

Ro 20-1724

Compound Description: Similar to rolipram, Ro 20-1724 is a selective PDE IV inhibitor, highlighting the existence of different PDE isoforms and their distinct tissue distributions. [, , ]

Relevance: Ro 20-1724 reinforces the importance of PDE isoform selectivity for achieving desired pharmacological effects. Its lack of inotropic activity, contrasted with Imazodan's effects, underscores the specific role of PDE III in mediating cardiotonic responses. [, , ]

LY186126

Compound Description: LY186126 is a radiolabeled analogue of indolidan used to characterize the binding sites of cardiotonic PDE inhibitors in myocardial tissue. [, ]

Relevance: Studies utilizing LY186126 provided crucial evidence for the direct interaction of Imazodan and related compounds with PDE III located in the sarcoplasmic reticulum (SR). This binding affinity directly correlated with their in vivo positive inotropic potencies, solidifying the link between PDE III inhibition and cardiotonic activity. [, ]

(E)-4,5-Dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinone Analogues

Compound Description: This series of compounds represent a structural modification of Imazodan where an ethenyl moiety is introduced between the phenyl and dihydropyridazinone rings. []

Relevance: This structural modification aimed to enhance the antithrombotic properties of Imazodan while retaining its positive inotropic and vasodilator activities. These analogues demonstrate the potential for developing multi-target compounds based on the Imazodan scaffold. []

2,4-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones

Compound Description: This series of compounds represents ring-contracted analogues of Imazodan, where the six-membered dihydropyridazinone ring is replaced with a five-membered pyrazolone ring. []

Relevance: These analogues provide insights into the structure-activity relationships of Imazodan, exploring the effects of ring size and substitution patterns on inotropic activity and PDE inhibitory potency. []

6-[(4-Imidazol-1-yl)-phenyl]-4-phenyl 4,5-dihydro-2H-pyridazin-3-one

Compound Description: This compound is another analogue of Imazodan, featuring an additional phenyl group at the 4-position of the dihydropyridazinone ring. []

Relevance: This modification aimed at investigating the impact of introducing an additional aromatic ring on the pharmacological profile of Imazodan. While found to be devoid of positive inotropic effects, it exhibited potent inhibition of platelet aggregation, highlighting the potential for developing antithrombotic agents based on the Imazodan scaffold. []

Various 6-aryl-2-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-ones

Compound Description: These compounds represent a series of structurally diverse pyridazinone derivatives, incorporating a triazole ring system, designed as potential antihypertensive agents. []

Relevance: While structurally distinct from Imazodan, these compounds highlight the versatility of the pyridazinone scaffold for exploring diverse pharmacological activities. Their development draws inspiration from the known cardiovascular effects of 6-aryl-4,5-dihydropyridazinones, emphasizing the continued interest in this chemical class for medicinal chemistry exploration. []

Pimobendan

Compound Description: Pimobendan is a cardiotonic agent that exhibits both PDE III inhibitory activity and calcium-sensitizing effects, leading to increased myocardial contractility. [, , ]

Relevance: Pimobendan demonstrates that combining multiple mechanisms of action can lead to enhanced therapeutic benefits in treating heart failure. Compared to Imazodan, which primarily acts on PDE III, pimobendan showcases an alternative strategy for achieving positive inotropic effects. [, , ]

NSP-804 (4,5-dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopentenyl)-amino]phenyl]-3(2H)-pyridazinone)

Compound Description: NSP-804 is a novel cardiotonic agent that acts as a potent and selective inhibitor of PDE III. []

Relevance: NSP-804 represents another example of a dihydropyridazinone derivative, similar to Imazodan, with potent cardiotonic activity attributed to PDE III inhibition. This highlights the continued interest and success in exploring this chemical class for cardiovascular therapeutics. []

NSP-805 (4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclo-pentenyl)amino]phenyl]-3(2H)-pyridazinone)

Compound Description: Similar to NSP-804, NSP-805 is a novel cardiotonic agent and a potent and selective inhibitor of PDE III. []

Relevance: NSP-805, along with NSP-804, further strengthens the structure-activity relationships around the dihydropyridazinone core of Imazodan. These compounds emphasize the potential for developing new and improved cardiotonic agents within this chemical class. []

Properties

CAS Number

84243-58-3

Product Name

Imazodan

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18)

InChI Key

VXMYWVMXSWJFCV-UHFFFAOYSA-N

SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3

Synonyms

4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone
CI 914
CI-914
imazodan
imazodan hydrochloride

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.